2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile
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Overview
Description
2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile is a fascinating chemical compound with a unique structure that includes a cyclobutene ring substituted with amino and difluoro groups.
Preparation Methods
The synthesis of 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile typically involves the reaction of suitable precursors under specific conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The amino and difluoro groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile can be compared with other similar compounds, such as:
- 2-amino-3,3-difluorocyclobut-1-ene-1-carboxylic acid
- 2-amino-3,3-difluorocyclobut-1-ene-1-methanol These compounds share a similar cyclobutene core but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of amino, difluoro, and carbonitrile groups, which confer distinct reactivity and potential applications .
Properties
CAS No. |
1314959-11-9 |
---|---|
Molecular Formula |
C5H4F2N2 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
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